Segphos

Description

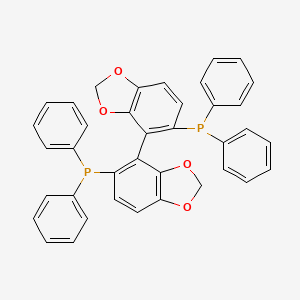

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDRSHFIVOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145953 | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244261-66-3, 210169-54-3 | |

| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of Asymmetric Catalysis: A Technical Guide to the Segphos Ligand

Foreword: The Pursuit of Chirality

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is a paramount objective. The ability to selectively synthesize one enantiomer of a chiral molecule is of critical importance in the pharmaceutical, agrochemical, and fine chemical industries, where the physiological activity of a compound is often intrinsically linked to its three-dimensional structure. At the heart of this endeavor lies the field of asymmetric catalysis, a discipline dedicated to the development of chiral catalysts that can efficiently and selectively orchestrate the formation of stereogenic centers. Among the pantheon of privileged chiral ligands that have revolutionized this field, Segphos stands as a testament to the power of rational ligand design. Developed by Takasago International Corporation, this compound and its derivatives have consistently demonstrated exceptional performance across a broad spectrum of asymmetric transformations, solidifying their status as indispensable tools for the discerning synthetic chemist. This technical guide provides an in-depth exploration of the this compound ligand, from its fundamental structural attributes and synthesis to its application in cutting-edge catalytic systems.

The this compound Scaffold: A Privileged Architecture for Asymmetric Induction

This compound, chemically known as (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is a C₂-symmetric atropisomeric biaryl bisphosphine ligand.[1][2] Its defining structural feature, and the key to its remarkable efficacy, is the reduced dihedral angle of its biaryl backbone compared to its predecessor, BINAP.[3][4] This structural constraint imparts a greater rigidity to the ligand framework, resulting in a more defined and sterically demanding chiral pocket upon coordination to a transition metal center.[1] This well-defined chiral environment is instrumental in dictating the facial selectivity of substrate approach to the catalytic center, thereby enabling high levels of enantiomeric induction.

The versatility of the this compound framework has spurred the development of a family of derivatives, each with fine-tuned steric and electronic properties to address specific catalytic challenges. The most prominent members of this family include:

-

DM-Segphos: Featuring 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, DM-Segphos exhibits increased steric bulk around the metal center.[5]

-

DTBM-Segphos: Incorporating bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, DTBM-Segphos is a significantly more sterically hindered and electron-rich ligand, often leading to enhanced reactivity and selectivity.[5][6]

The logical relationship between this compound and its common derivatives is illustrated below:

Caption: Logical relationship of this compound and its common derivatives.

The Synthesis of this compound: A Step-by-Step Guide to a Privileged Ligand

The synthesis of this compound is a multi-step process that demands careful execution and attention to detail. The general strategy involves the construction of the racemic biaryl backbone via an Ullmann coupling, followed by the introduction of the phosphine moieties (typically as their oxides), resolution of the enantiomers, and a final reduction step.

Synthesis of the Racemic Bis(phosphine oxide) Precursor

The journey to this compound begins with the synthesis of the racemic bis(phosphine oxide), a key intermediate that allows for subsequent chiral resolution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of Novel Hemilabile this compound P–P=O Ligands [jstage.jst.go.jp]

- 3. Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic this compound-Ligated CuH [organic-chemistry.org]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. Steric and dispersion effect of chiral diphosphine ligand on copper-catalyzed enantioselective incorporation of CO2 with styrene: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric 1,4-reductions of hindered beta-substituted cycloalkenones using catalytic this compound-ligated CuH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Asymmetry: A Technical Guide to the Segphos Ligand and Its Applications

In the pursuit of enantiomerically pure compounds, a critical endeavor in modern drug development and fine chemical synthesis, the choice of the chiral ligand is paramount. Among the pantheon of "privileged ligands" that have revolutionized asymmetric catalysis, Segphos has emerged as a powerful and versatile scaffold.[1][2] Developed by Takasago International Corporation as a successor to the Nobel Prize-winning BINAP ligand, this compound and its derivatives have consistently demonstrated exceptional performance in a wide array of transition-metal-catalyzed reactions, delivering high enantioselectivity and catalytic activity.[3] This technical guide provides an in-depth exploration of the core principles of this compound, its applications in key synthetic transformations, and the mechanistic subtleties that underpin its remarkable efficacy.

The this compound Core: A Marriage of Rigidity and Tunability

This compound, or (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is a C₂-symmetric atropisomeric biaryl bisphosphine ligand.[4] Its defining structural feature is a narrower dihedral angle in the biaryl backbone compared to BINAP.[3][5] This structural constraint creates a more rigid and well-defined chiral pocket upon coordination to a metal center, which is fundamental to its ability to induce high stereoselectivity.[1][5] The two phosphorus atoms act as Lewis basic sites, chelating to a transition metal and forming a seven-membered ring, which further rigidifies the catalyst structure.[6]

The true power of the this compound framework lies in its tunability. By modifying the substituents on the phosphorus atoms, a family of ligands with tailored steric and electronic properties can be accessed. This allows for the fine-tuning of the catalyst's reactivity and selectivity for specific substrates and transformations.[1]

Key Derivatives of this compound:

-

DM-Segphos: In this derivative, the phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl (xylyl) groups. This modification increases the electron-donating capacity of the ligand, which can enhance the catalytic activity.[1][7]

-

DTBM-Segphos: Featuring bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents, DTBM-Segphos is a significantly more sterically demanding and electron-rich ligand.[1][8] This increased steric hindrance is often advantageous in achieving high enantioselectivity.[8]

-

Fc-Segphos: This ferrocenyl derivative introduces unique electronic and steric properties due to the presence of the ferrocene moieties, which has been shown to enhance enantioselectivity in certain reactions, such as the palladium-catalyzed synthesis of axially chiral allenes.[1][9]

Applications in Asymmetric Catalysis: A Symphony of Selectivity

The this compound ligand family has demonstrated exceptional utility across a broad spectrum of asymmetric transformations, solidifying its status as a privileged ligand class.[1]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and this compound-metal complexes are among the most powerful catalysts for this transformation.[4] Ruthenium-Segphos catalysts are particularly effective for the asymmetric hydrogenation of a wide range of prochiral ketones and olefins to produce chiral alcohols and other valuable building blocks with high enantiomeric excess.[4][5]

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones:

| Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) |

| Methyl acetoacetate | (R)-Segphos | 1000 | 10 | 50 | Methanol | >99 | 99 |

| Acetophenone | (R)-DTBM-Segphos | 5000 | 20 | 30 | Methanol | 98 | >99 |

| 1-Tetralone | (R)-DM-Segphos | 2000 | 50 | 25 | Toluene | >99 | 98 |

Data compiled from various sources.[5][10]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

-

Catalyst Pre-formation: In a glovebox, dissolve [RuCl₂(benzene)]₂ (0.005 mmol) and the desired this compound ligand (0.011 mmol) in anhydrous, degassed solvent (e.g., toluene, 2 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, dissolve the β-ketoester substrate (1.0 mmol) in the same degassed solvent (5 mL).

-

Hydrogenation: Transfer the prepared catalyst solution to the autoclave via a cannula. Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired hydrogen pressure (e.g., 10-100 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-80 °C) for the required time (e.g., 12-48 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.

-

Work-up: Upon completion, carefully depressurize the autoclave. Remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral alcohol product.

-

Analysis: Determine the yield of the product after isolation. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper‐Catalyzed Enantioselective Hydrosilylation of gem‐Difluorocyclopropenes Leading to a Stereochemical Study of the Silylated gem‐Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.takasago.com [assets.takasago.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DSpace [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Chiral Phosphine Ligands in Asymmetric Catalysis

Abstract

Metal-catalyzed asymmetric synthesis stands as a cornerstone for the efficient and environmentally conscious production of optically active compounds vital to the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The efficacy of these transformations is profoundly dependent on the chiral ligands that coordinate to the metal center, creating a stereochemically defined environment for the reaction. Among the diverse array of chiral ligands, phosphines are preeminent due to their strong coordination to transition metals and their ability to modulate the electronic and steric properties of the catalyst.[1] This guide provides an in-depth exploration of chiral phosphine ligands, offering a blend of fundamental principles, mechanistic insights, and practical, field-proven guidance for researchers, scientists, and professionals in drug development.

The Foundation: Understanding Chirality in Phosphine Ligands

The defining feature of a chiral phosphine ligand is its ability to induce enantioselectivity in a catalytic reaction. This ability stems from the ligand's three-dimensional structure, which creates a chiral pocket around the metal center, favoring the formation of one enantiomer of the product over the other. The source of chirality in these ligands can be broadly categorized into two main classes:

-

P-Chiral (or P-Stereogenic) Ligands: In this class, the phosphorus atom itself is a stereogenic center.[1] These ligands, such as the pioneering DIPAMP developed by Knowles at Monsanto, were instrumental in the early successes of asymmetric hydrogenation.[1] The development of synthetic routes using phosphine-borane intermediates has significantly advanced the accessibility and variety of P-chiral ligands.[1][2]

-

Backbone Chirality Ligands: This more common class of ligands possesses stereogenic centers within the carbon framework that links the phosphorus atoms.[1][3] Prominent examples that have become benchmarks in the field include BINAP, with its atropisomeric biaryl backbone, and DuPhos, which features a chiral phospholane ring.[3][4][5]

The choice between a P-chiral and a backbone-chiral ligand is dictated by the specific requirements of the reaction, including the substrate, the metal, and the desired outcome.

Classification of Chiral Phosphine Ligands

The vast landscape of chiral phosphine ligands can be navigated by understanding their structural motifs. A logical classification helps in the rational selection of a ligand for a particular application.

Caption: Classification of chiral phosphine ligands.

The Mechanism of Stereoselection: A Look into Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral olefins is a quintessential example of the power of chiral phosphine ligands and serves as an excellent model for understanding the mechanism of stereoselection.[4] The widely accepted mechanism for rhodium-catalyzed hydrogenation with bidentate phosphine ligands involves a series of well-defined steps:

-

Pre-catalyst Activation: The stable pre-catalyst, often a Rh(I) complex with a diene ligand (e.g., cyclooctadiene or norbornadiene), reacts with hydrogen to form a solvated, catalytically active species.

-

Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium complex. The geometry of this coordination is influenced by the steric and electronic properties of the chiral ligand, leading to two diastereomeric intermediates.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) species.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This step is often the rate-determining and enantio-determining step. The chiral environment dictated by the phosphine ligand ensures that this insertion occurs preferentially on one of the two faces of the double bond.

-

Reductive Elimination: The second hydride ligand combines with the newly formed alkyl group, reductively eliminating the chiral product and regenerating the active catalyst.

Recent mechanistic studies, particularly with electron-rich P-chiral phosphine ligands, have further elucidated that the enantioselection is determined at the stage of the formation of a hexacoordinated Rh(III) intermediate involving the ligand, dihydrides, and the substrate.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Key Applications and Ligand Performance

Chiral phosphine ligands have enabled a wide array of asymmetric transformations beyond hydrogenation, including hydroformylation, allylic alkylation, and various cross-coupling reactions.[5][6] The performance of a ligand is typically evaluated by the enantiomeric excess (ee) and the turnover number (TON) or turnover frequency (TOF) of the reaction.

| Ligand | Reaction Type | Substrate | Catalyst System | ee (%) | TON | Reference |

| (S,S)-DIPAMP | Hydrogenation | Dehydroamino acid derivative | [Rh((S,S)-DIPAMP)(COD)]BF₄ | up to 96 | >1,000 | |

| (S)-BINAP | Hydrogenation | β-Keto ester | RuCl₂((S)-BINAP)(dmf)n | >98 | >10,000 | [4] |

| (R,R)-Me-DuPhos | Hydrogenation | α-Dehydroamino acid | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | >99 | >1,000 | [4] |

| TangPhos | Hydrogenation | Itaconic acids | [Rh(TangPhos)(COD)]BF₄ | >99 | >1,000 | [4] |

| Trost Ligand | Allylic Alkylation | rac-1,3-diphenyl-2-propenyl acetate | [Pd(allyl)Cl]₂ / Trost Ligand | >98 | - | [6] |

| QuinoxP | Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(QuinoxP)(COD)]BF₄ | >99 | >1,000 | [1] |

This table is illustrative and represents a small fraction of the vast data available. Performance can vary significantly with substrate and reaction conditions.

Practical Considerations and Experimental Protocols

Ligand Selection and Handling:

The selection of a chiral phosphine ligand is a multi-faceted decision. Factors to consider include:

-

Substrate: The functional groups and steric bulk of the substrate will influence the choice of ligand.

-

Reaction Type: Different ligands excel in different transformations. For instance, electron-rich ligands are often preferred for hydrogenation.[4]

-

Air Stability: Many phosphine ligands are air-sensitive and require handling under an inert atmosphere (glovebox or Schlenk line).[1] However, ligands like QuinoxP* have been developed to be air-stable crystalline solids, which simplifies their handling.[1]

A Representative Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a standard method for evaluating the performance of chiral phosphine ligands in asymmetric hydrogenation.

Materials:

-

[Rh(COD)₂]BF₄ (precatalyst)

-

Chiral bisphosphine ligand (e.g., (S,S)-DIPAMP)

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

Anhydrous, degassed methanol (solvent)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (In Situ):

-

In a glovebox, add the rhodium precursor (1.0 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Add a portion of the degassed methanol and stir the mixture for 15-20 minutes to allow for complex formation. The solution should become homogeneous.

-

-

Reaction Setup:

-

In a separate Schlenk flask, dissolve the substrate in the remaining degassed methanol.

-

Transfer the catalyst solution to the substrate solution via cannula.

-

-

Hydrogenation:

-

Connect the Schlenk flask to a hydrogenation apparatus.

-

Purge the flask with hydrogen gas (3-4 cycles of vacuum/backfill).

-

Pressurize the flask to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or GC).

-

-

Workup and Analysis:

-

Carefully vent the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

-

Caption: Workflow for asymmetric hydrogenation protocol.

Conclusion and Future Outlook

Chiral phosphine ligands have revolutionized asymmetric catalysis, enabling the synthesis of complex chiral molecules with high efficiency and selectivity. The field continues to evolve with the development of new ligand scaffolds, including those with unique electronic properties and novel chiral backbones like C-N axial chirality.[7][8] Future research will likely focus on the development of more robust, air-stable, and recyclable catalysts, as well as the application of these ligands in a broader range of chemical transformations. The rational design of ligands, aided by computational studies, will continue to push the boundaries of what is possible in asymmetric synthesis.

References

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-546. [Link]

-

Carretero, J. C., & Arrayás, R. G. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 15(14), 2456-2481. [Link]

-

Imamoto, T. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

-

Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 347-355. [Link]

-

Iglesias, M., & Pérez, P. J. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research, 53(4), 887-900. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. [Link]

-

Chan, C. S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864-14873. [Link]

-

Tang, W., & Zhang, X. (2008). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 41(8), 941-953. [Link]

-

Chan, C. S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C-N Axial Chirality: Applications in Enantioselective Suzuki-Miyaura Cross-Coupling Towards the Assembly of Tetra- ortho-Substituted Biaryls. PubMed. [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral Quest Phosphine Ligands [sigmaaldrich.com]

- 5. Chiral phosphine ligands|Ambeed [ambeed.com]

- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Atropisomeric Phosphine Ligands Bearing C-N Axial Chirality: Applications in Enantioselective Suzuki-Miyaura Cross-Coupling Towards the Assembly of Tetra- ortho-Substituted Biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Asymmetric Hydrogenation: A Deep Dive into the Segphos Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the pursuit of chiral ligands that confer exceptional stereoselectivity, broad substrate applicability, and high catalytic turnover is a central theme. Among the pantheon of "privileged ligands," Segphos and its derivatives have carved out a significant niche, particularly in the realm of transition metal-catalyzed hydrogenation. Developed by Takasago International Corporation, this family of C₂-symmetric atropisomeric biaryl diphosphine ligands has proven indispensable for the efficient synthesis of enantiomerically enriched compounds, from laboratory-scale research to the industrial production of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive exploration of the mechanistic underpinnings of this compound-catalyzed hydrogenation. We will dissect the structural nuances of the ligand, elucidate the catalytic cycles for ruthenium and rhodium complexes, and present a comparative analysis against other prominent ligands. Detailed experimental protocols and case studies in pharmaceutical synthesis are included to provide a practical framework for researchers in the field.

The this compound Ligand: A Marriage of Rigidity and Chirality

This compound, or (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is structurally analogous to the well-known BINAP ligand. However, a key distinction lies in its biaryl backbone. The 4,4'-bi-1,3-benzodioxole framework of this compound imposes a narrower dihedral angle between the two aromatic rings compared to the binaphthyl backbone of BINAP.[1][2] This seemingly subtle modification has profound implications for the ligand's catalytic performance. The reduced dihedral angle creates a more rigid and well-defined chiral pocket upon coordination to a metal center.[2] This pre-organized chiral environment is paramount in dictating the facial selectivity of substrate approach, thereby leading to high levels of enantioselectivity in the hydrogenation reaction.

The this compound family includes several key derivatives designed to fine-tune the steric and electronic properties of the ligand:

-

DM-Segphos: The phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl (xylyl) groups, which increases the electron-donating ability of the ligand.

-

DTBM-Segphos: This derivative features bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. The increased steric bulk and electron-rich nature of DTBM-Segphos often lead to enhanced catalytic activity and enantioselectivity, particularly for challenging substrates.[3] Mechanistic studies suggest that the unique catalytic behavior of DTBM-Segphos complexes can be attributed to a network of weakly attractive interactions between the catalyst and the substrate in the transition state.[3]

The Ruthenium-Segphos Catalytic Cycle: A Symphony of Steps

Ruthenium-Segphos complexes are particularly effective for the asymmetric hydrogenation of functionalized ketones, such as β-keto esters. The catalytic cycle is generally understood to proceed through the following key steps:

1. Catalyst Activation: The precatalyst, often a stable Ru(II) complex like [RuCl₂(this compound)(solvent)₂], is activated in the presence of a base and hydrogen gas. This activation step generates a coordinatively unsaturated and highly reactive ruthenium hydride species, [RuH(this compound)(solvent)n]⁺.[2]

2. Substrate Coordination: The prochiral ketone substrate coordinates to the activated ruthenium hydride catalyst. The chelation of the ketone's carbonyl group and another functional group (e.g., an ester) to the metal center is a crucial step for achieving high enantioselectivity.

3. Hydride Migration (Enantiodetermining Step): This is the pivotal step where the stereochemistry of the final product is set. The hydride ligand on the ruthenium center migrates to the carbonyl carbon of the coordinated ketone. The rigid chiral pocket created by the this compound ligand dictates the trajectory of this hydride transfer, favoring one of the two enantiotopic faces of the ketone. This step is often the rate-determining step of the catalytic cycle.[2]

4. Product Release and Catalyst Regeneration: After hydride migration, the resulting chiral alcohol product is released from the coordination sphere of the ruthenium center. The catalyst is then regenerated by the coordination of another molecule of hydrogen, ready to initiate a new catalytic cycle.

Caption: Proposed catalytic cycle for Ru-Segphos catalyzed asymmetric hydrogenation of ketones.

The Rhodium-Segphos System: Mastering Olefin Hydrogenation

Rhodium complexes of this compound and its derivatives are highly effective for the asymmetric hydrogenation of various prochiral olefins, including enamides and α,β-unsaturated esters, providing access to valuable chiral building blocks like amino acids. The mechanism of Rh-catalyzed hydrogenation has been extensively studied, and while variations exist depending on the specific ligand and substrate, a general "unsaturated pathway" is often operative.

1. Catalyst Formation: A rhodium precursor, such as [Rh(COD)₂]BF₄, reacts with the this compound ligand to form the active catalyst, often a solvated cationic rhodium(I) complex.

2. Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center. For functionalized olefins like enamides, bidentate coordination involving the double bond and a heteroatom (e.g., the amide oxygen) is crucial for high enantioselectivity. This coordination leads to the formation of two diastereomeric catalyst-substrate adducts.

3. Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride species.

4. Migratory Insertion and Reductive Elimination: One of the hydride ligands then migrates to one of the olefinic carbons (migratory insertion), followed by reductive elimination of the hydrogenated product, which regenerates the rhodium(I) catalyst. The enantioselectivity is determined by the relative rates of reaction of the two diastereomeric rhodium(III) dihydride intermediates.

Caption: Simplified catalytic cycle for Rh-Segphos catalyzed asymmetric hydrogenation of olefins.

Performance Comparison: this compound vs. BINAP

While both this compound and BINAP are highly effective ligands, the choice between them often depends on the specific substrate and reaction conditions. In many cases, this compound and its derivatives have demonstrated superior performance, particularly in the hydrogenation of functionalized ketones.[4]

| Ligand | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) |

| (R)-Segphos | Methyl acetoacetate | RuCl₂(benzene)₂/(R)-Segphos | Methanol | 50 | 10 | 4 | >99 | 99.2 |

| (R)-BINAP | Methyl acetoacetate | RuCl₂(benzene)₂/(R)-BINAP | Methanol | 50 | 10 | 12 | >99 | 98.5 |

| (R)-DTBM-Segphos | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Ethanol | 50 | 50 | 18 | 98 | 99 |

| (R)-Tol-BINAP | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Ru(H)(p-cymene)((R)-Tol-BINAP)(SbF₆) | Ethanol | 50 | 50 | 24 | 95 | 96 |

Data compiled from various sources.

The enhanced performance of this compound is often attributed to its more rigid chiral pocket, which leads to a more defined transition state and higher enantioselectivity.

Experimental Protocols

Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-Segphos

-

Methyl acetoacetate

-

Anhydrous, degassed methanol

-

High-purity hydrogen gas

-

Autoclave with a glass liner and magnetic stirring

Procedure:

-

Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge the glass liner of the autoclave with [RuCl₂(benzene)]₂ (1.0 mol%) and (S)-Segphos (1.1 mol%).

-

Add anhydrous, degassed methanol to the liner.

-

Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

Reaction Setup: Add methyl acetoacetate (1.0 mmol) to the catalyst solution.

-

Seal the autoclave and purge it with hydrogen gas three times.

-

Pressurize the autoclave to 10 atm with hydrogen.

-

Hydrogenation: Place the autoclave in a heating block preheated to 50°C and stir the reaction mixture for 4-24 hours.

-

Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Take a sample of the reaction mixture, dilute it with a suitable solvent (e.g., isopropanol), and filter it through a short pad of silica gel.

-

Analyze the filtrate by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.[2]

Sources

The Architectonics of Asymmetric Catalysis: A Technical Guide to SEGPHOS and Its Derivatives

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the development of effective chiral ligands for asymmetric catalysis remains a paramount objective. Among the elite class of such ligands, SEGPHOS and its derivatives have carved a distinguished niche. Developed by Takasago International Corporation, this family of atropisomeric biaryl diphosphine ligands has proven instrumental in a multitude of transition-metal-catalyzed reactions, consistently delivering high enantioselectivity and catalytic activity.[1][2] This guide provides an in-depth exploration of the core properties of this compound and its derivatives, offering field-proven insights into their application and the mechanistic underpinnings of their remarkable stereochemical control.

The this compound Core: A Privileged Scaffold

This compound, or (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is a C₂-symmetric biaryl phosphine ligand.[1] Its defining structural characteristic is the atropisomerism arising from hindered rotation around the C-C bond connecting the two benzodioxole rings. A key feature that distinguishes this compound from its predecessor, BINAP, is its narrower dihedral angle between the aromatic faces.[2][3] This structural constraint fosters a more rigid and well-defined chiral pocket around the coordinated metal center, which is a critical factor in achieving high levels of stereodiscrimination.[3]

The synthesis of this compound is a multi-step process that culminates in the resolution of a racemic bis(phosphine oxide) intermediate. This resolution is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-(2S,3S)-O,O-dibenzoyltartaric acid (DBTA), followed by fractional crystallization. The enantiomerically pure bis(phosphine oxide) is then reduced to yield the final this compound ligand.[1]

The this compound Family: Tailoring Steric and Electronic Properties

The versatility of the this compound scaffold lies in the ability to modify the substituents on the phosphorus atoms, thereby fine-tuning the steric and electronic properties of the ligand. This has given rise to a family of derivatives, each with its own unique advantages in specific catalytic applications.[1][4]

DM-SEGPHOS

In DM-SEGPHOS, the phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl (xylyl) groups.[5] This modification increases the electron-donating ability of the ligand, which can enhance the reactivity of the metal catalyst.[5][6] The introduction of the methyl groups also subtly increases the steric bulk around the phosphorus atoms.[5]

DTBM-SEGPHOS

DTBM-SEGPHOS features bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms.[1][4] This derivative is significantly more sterically demanding and electron-rich compared to this compound.[6][7] The pronounced steric bulk and high electron density often lead to exceptional catalytic activity and enantioselectivity, particularly in challenging transformations.[7][8]

Fc-SEGPHOS

A more recent addition to the family is Fc-SEGPHOS, a ferrocenyl derivative. The incorporation of ferrocenyl moieties introduces unique electronic and steric properties, which have been shown to enhance enantioselectivity in certain palladium-catalyzed reactions compared to the parent this compound.[9][10]

Diagram 1: The this compound Ligand Family

Caption: Logical relationship of this compound and its key derivatives.

Applications in Asymmetric Catalysis: A Proven Track Record

This compound and its derivatives have demonstrated exceptional performance as ligands for a variety of transition metals, including ruthenium, rhodium, palladium, and copper.[1] This has led to their widespread adoption in a diverse array of asymmetric transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and this compound-metal complexes are among the most potent catalysts for this transformation.[1]

-

Ruthenium-Catalyzed Hydrogenation of Ketones: Ru-SEGPHOS catalysts are highly effective for the asymmetric hydrogenation of a broad range of prochiral ketones, affording chiral secondary alcohols with excellent enantiomeric excess.[1] These reactions are often conducted under mild conditions and exhibit tolerance to various functional groups.[1]

-

Rhodium-Catalyzed Hydrogenation of Olefins: Rh-SEGPHOS complexes excel in the asymmetric hydrogenation of functionalized olefins, such as enamides and α,β-unsaturated esters.[1] This provides a direct route to valuable chiral building blocks like amino acids.[1]

Table 1: Performance of this compound and Derivatives in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst (Ligand) | S/C Ratio | Temp (°C) | Pressure (atm) | Solvent | Conversion (%) | ee (%) (Configuration) |

| 1 | Methyl acetoacetate | RuCl₂((R)-SEGPHOS) | 10000:1 | 50 | 50 | Methanol | 100 | 99 (R)[1] |

| 2 | Ethyl 4-chloroacetoacetate | RuBr₂((R)-SEGPHOS) | 2000:1 | 50 | 50 | Methanol | 100 | 98 (R)[1] |

| 3 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)((R)-SEGPHOS)]BF₄ | 1000:1 | 25 | 10 | Methanol | 100 | >99 (R)[1] |

| 4 | β-Keto Ester | Ru-DM-SEGPHOS | - | - | - | - | - | >99 |

Other Key Transformations

Beyond hydrogenation, the utility of this compound ligands extends to a variety of other important asymmetric reactions:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The tunable steric and electronic properties of this compound derivatives have been successfully leveraged in the construction of stereogenic centers via AAA.[1]

-

Rhodium-Catalyzed 1,4-Addition: this compound and its derivatives are instrumental in the highly selective rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds.[1]

-

Copper-Catalyzed Asymmetric Hydrosilylation: Copper-hydride catalysts ligated by this compound, particularly the sterically hindered DTBM-SEGPHOS, are highly effective for the asymmetric hydrosilylation of ketones and other unsaturated substrates.[1][11]

Mechanistic Insights: The Origin of Stereoselectivity

The high efficiency and stereoselectivity of this compound-catalyzed reactions are a direct result of the well-defined chiral environment it establishes around the metal center.[3] In the case of Ru/SEGPHOS-catalyzed asymmetric hydrogenation of ketones, the mechanism is generally understood to proceed through a series of well-defined steps.[3]

Diagram 2: Proposed Mechanism for Ru/SEGPHOS-Catalyzed Asymmetric Hydrogenation of a Ketone

Caption: A simplified catalytic cycle for Ru/SEGPHOS-catalyzed asymmetric hydrogenation.

Computational studies, including Density Functional Theory (DFT) calculations, have provided significant insights into the transition states of these reactions.[3] For instance, in copper-hydride catalyzed reactions with DTBM-SEGPHOS, London dispersion forces between the bulky ligand and the substrate have been shown to play a crucial role in stabilizing the transition state and accelerating the reaction.[3] Kinetic studies have also been employed to identify the rate-determining step, which is often the hydride migration to the coordinated substrate.[3]

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-SEGPHOS catalyst. This should be regarded as a starting point, and optimization may be necessary for specific substrates.

Materials:

-

Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral ligand ((R)-SEGPHOS)

-

Substrate (e.g., methyl acetoacetate)

-

Solvent (e.g., anhydrous, degassed methanol)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor and the chiral this compound ligand.

-

Add the anhydrous, degassed methanol to the liner.

-

Stir the mixture at room temperature for approximately 30 minutes to form the catalyst solution.

-

-

Reaction Setup:

-

Add the β-keto ester substrate to the catalyst solution.

-

Place the glass liner into the autoclave.

-

Seal the autoclave securely and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).[3]

-

-

Hydrogenation:

-

Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 4-24 hours).[3]

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Analyze the conversion and enantiomeric excess of the product by appropriate analytical techniques (e.g., GC, HPLC).

-

Diagram 3: Experimental Workflow for Asymmetric Hydrogenation

Caption: A streamlined workflow for a typical asymmetric hydrogenation experiment.

Conclusion

This compound and its derivatives represent a class of privileged ligands that have had a profound impact on the field of asymmetric catalysis. Their unique structural features, characterized by a narrow dihedral angle and the tunability of their steric and electronic properties, have enabled the development of highly efficient and selective catalysts for a wide range of transformations. The continued exploration of new derivatives and their applications promises to further expand the synthetic utility of this remarkable ligand family, providing researchers and drug development professionals with powerful tools for the synthesis of complex chiral molecules.

References

- The Pivotal Role of this compound in Asymmetric Catalysis: A Technical Guide - Benchchem.

- A Comparative Guide to the this compound-Catalyzed Reaction Mechanism in Asymmetric Hydrogenation - Benchchem.

-

This compound - Wikipedia. Available at: [Link]

-

The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Available at: [Link]

- A Technical Guide to this compound-Type Ligands: Core Principles and Applications in Asymmetric Catalysis - Benchchem.

- An In-depth Technical Guide to the Core Properties of (R)-DM-Segphos Ligand - Benchchem.

- (R)-DM-Segphos: A Comparative Analysis of Enantioselectivity in Asymmetric Catalysis - Benchchem.

-

Synthesis, Characterization, and Application of this compound Derivative Having Diferrocenylphosphino-Donor Moieties | Organometallics - ACS Publications. Available at: [Link]

- A Comparative Analysis of this compound and DM-SEGPHOS in Asymmetric Catalysis - Benchchem.

-

Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH | Organic Letters - ACS Publications. Available at: [Link]

-

Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands - ACS Publications. Available at: [Link]

- A Comparative Guide to this compound Derivatives in Asymmetric Catalysis - Benchchem.

- An In-depth Technical Guide to the Electronic and Steric Effects of (R)-DTBM-SEGPHOS - Benchchem.

-

Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives | PNAS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Imperative for Chirality and the Rise of Privileged Ligands

An In-Depth Technical Guide to DM-Segphos and DTBM-Segphos: Advanced Ligands for Asymmetric Catalysis

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric catalysis, which utilizes chiral catalysts to generate enantiomerically pure products from prochiral substrates, stands as the most elegant and atom-economical strategy to achieve this control. Central to this field is the concept of the "privileged ligand"—a class of chiral molecules that, when complexed with a transition metal, demonstrate remarkable efficacy across a broad spectrum of reactions and substrates.

The Segphos family of atropisomeric biaryl diphosphine ligands, developed by Takasago International Corporation, represents a pinnacle of privileged ligand design.[1][2] Evolving from the foundational success of BINAP, this compound ligands feature a more constrained biphenyl backbone, which imparts greater rigidity and a more defined chiral environment around the metal center, often leading to superior enantioselectivity and catalytic activity.[2][3]

This guide provides a deep, technical exploration of two prominent and powerful derivatives of the this compound family: DM-Segphos and DTBM-Segphos . As a senior application scientist, the following sections will dissect their structural nuances, mechanistic behavior, and field-proven applications. We will move beyond simple descriptions to explain the causal relationships between ligand architecture and catalytic performance, offering researchers and drug development professionals the insights required for rational catalyst selection and process optimization.

Structural Elucidation: Engineering the Chiral Pocket

The efficacy of a chiral ligand is fundamentally rooted in its three-dimensional structure. The modifications made to the parent this compound backbone in DM-Segphos and DTBM-Segphos are deliberate engineering choices designed to fine-tune the steric and electronic properties of the resulting metal catalyst.

DM-Segphos: Enhancing Electron-Donating Capacity

DM-Segphos is distinguished by the substitution of the standard phenyl groups on its phosphorus atoms with 3,5-dimethylphenyl (xylyl) groups.[1][4] This seemingly subtle modification has profound electronic consequences. The methyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This enhanced donor capacity, in turn, modulates the electronic properties of the coordinated metal center, often increasing its catalytic activity.[5] This makes DM-Segphos particularly effective in reactions where electron-rich metal centers are beneficial, such as the reductive amination of β-keto esters.[5]

DTBM-Segphos: Maximizing Steric Influence

DTBM-Segphos represents a significant leap in steric engineering. It incorporates exceptionally bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms.[1][6] This architecture achieves two critical objectives:

-

Creates a Deep, Sterically Shielded Chiral Pocket: The massive di-tert-butyl groups create a highly constrained and well-defined space around the metal's active site.[7][8] This extreme steric hindrance is highly effective at discriminating between the two faces of a prochiral substrate, leading to exceptional levels of enantioselectivity.[8][9]

-

Increases Electron Density: The 4-methoxy substituent further enhances the ligand's electron-donating ability, complementing the steric effects with favorable electronic properties.[7]

The unique structure of DTBM-Segphos has proven invaluable for challenging transformations where traditional ligands fail, including the hydrogenation of sterically demanding substrates and reactions requiring dynamic kinetic resolution.[7][9]

Comparative Structural Analysis

The distinct features of these ligands dictate their suitability for different catalytic challenges.

| Feature | DM-Segphos | DTBM-Segphos |

| Phosphine Substituent | 3,5-Dimethylphenyl (Xylyl) | 3,5-Di-tert-butyl-4-methoxyphenyl |

| Primary Influence | Electronic | Steric and Electronic |

| Key Property | Increased electron-donating ability | Extreme steric bulk, highly electron-rich |

| Resulting Chiral Pocket | Well-defined and electron-rich | Deeply pocketed and sterically demanding |

| Typical Advantage | High activity, reductive aminations[5] | Exceptional enantioselectivity, challenging substrates[7][8] |

Mechanism of Action: Dictating the Stereochemical Pathway

While the specific kinetics can vary, the general mechanism for asymmetric hydrogenation of a prochiral ketone with a Ruthenium-Segphos type catalyst provides a robust framework for understanding how these ligands operate. The ligand's structure is not a passive scaffold but an active participant in the catalytic cycle and the enantiodetermining step.

The cycle typically involves the formation of an active metal-hydride species, coordination of the substrate, migratory insertion of the hydride to the carbonyl carbon, and release of the chiral alcohol product.[3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.takasago.com [assets.takasago.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.takasago.com [assets.takasago.com]

The Cornerstone of Modern Asymmetric Catalysis: A Technical Guide to SEGPHOS

In the landscape of asymmetric synthesis, the development of effective chiral ligands is a driving force behind the creation of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Among the elite class of "privileged ligands," SEGPHOS has carved out a significant niche, offering exceptional performance in a wide array of catalytic transformations.[1][2] Developed by Takasago International Corporation, this family of atropisomeric biaryl diphosphine ligands has become an indispensable tool for researchers and scientists.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its sophisticated applications and the mechanistic principles that underpin its success.

Core Chemical and Physical Data

This compound, chemically known as (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is a C₂-symmetric biaryl phosphine ligand.[1] Its structure is analogous to the well-known BINAP ligand but possesses a narrower dihedral angle between its aromatic faces. This structural feature creates a more rigid and defined chiral pocket around a metal center, which is a key factor in its enhanced enantioselectivity and catalytic activity.[2][3][4]

| Property | Data |

| Chemical Formula | C₃₈H₂₈O₄P₂ |

| Molecular Weight | 610.57 g/mol [3] |

| Appearance | Colorless to off-white solid/powder[3][5] |

| Melting Point | 168-172 °C ((R)-enantiomer)[6] |

| Solubility | Soluble in many organic solvents[3] |

| CAS Numbers | (R)-SEGPHOS: 244261-66-3[3] |

| (S)-SEGPHOS: 210169-54-3[3][7] |

Derivatives for Fine-Tuning Catalytic Performance:

To further enhance catalytic activity and selectivity for specific applications, several derivatives of this compound have been developed by modifying the aryl substituents on the phosphorus atoms.[8] These modifications allow for the fine-tuning of the ligand's steric and electronic properties.[8]

-

DM-SEGPHOS: Features 3,5-dimethylphenyl groups, which increases the steric bulk around the metal center.[8]

-

DTBM-SEGPHOS: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, leading to a significantly more sterically demanding and electron-rich ligand.[8][9]

-

Fc-SEGPHOS: A ferrocenyl derivative that introduces unique electronic and steric properties.[8]

Mechanism of Action: The this compound Advantage in Asymmetric Hydrogenation

This compound and its derivatives have demonstrated exceptional efficacy in a multitude of transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation.[1][4] Ruthenium-SEGPHOS complexes are particularly effective for the asymmetric hydrogenation of a wide range of prochiral ketones and alkenes to produce chiral alcohols and other enantiomerically enriched compounds.[1][4]

The efficacy of this compound stems from the well-defined chiral environment it creates around the metal center.[4] The narrow dihedral angle of the biaryl backbone restricts the conformational flexibility of the catalyst, leading to a more organized transition state and, consequently, higher enantioselectivity.[2][4]

The proposed mechanism for Ru/SEGPHOS-catalyzed asymmetric hydrogenation of a ketone typically involves the following key steps:

-

Catalyst Activation: The pre-catalyst is activated by hydrogen in the presence of a base to form the active ruthenium-hydride species.

-

Substrate Coordination: The prochiral ketone coordinates to the ruthenium center.

-

Hydride Migration (Enantiodetermining Step): A hydride ligand is transferred from the ruthenium to the carbonyl carbon of the ketone. The facial selectivity of this step is dictated by the chiral environment created by the this compound ligand, leading to the formation of one enantiomer of the alcohol product in excess.

-

Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Caption: Proposed mechanism for Ru/SEGPHOS-catalyzed asymmetric hydrogenation.

Key Applications and Experimental Protocols

This compound-ligated metal complexes are versatile catalysts for a range of asymmetric transformations beyond hydrogenation, including 1,4-additions, allylic alkylations, and cycloadditions.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide using a this compound derivative, (S)-DTBM-SEGPHOS.[9]

Materials:

-

Rhodium precursor (e.g., [Rh(NBD)₂]BF₄)

-

(S)-DTBM-SEGPHOS

-

Enamide substrate

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Hydrogen gas

-

High-pressure autoclave

-

Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 0.001 mmol, 1.0 mol%) and (S)-DTBM-SEGPHOS (0.0011 mmol, 1.1 mol%) to a glass vial equipped with a magnetic stir bar. Add a portion of the anhydrous solvent and stir for 20-30 minutes to form the catalyst complex.[9]

-

Substrate Addition: Add the enamide substrate (0.10 mmol, 1.0 equiv) to the vial containing the pre-formed catalyst. Add the remaining solvent to achieve the desired concentration (e.g., 1.0 mL total volume).[9]

-

Reaction Setup: Seal the vial and place it inside a high-pressure autoclave.[9]

-

Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen gas.[9]

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).[9]

-

Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography. The enantiomeric excess of the product is typically determined by chiral HPLC analysis.

Caption: General workflow for Rh-catalyzed asymmetric enamide hydrogenation.

Safety and Handling

This compound and its derivatives are generally stable solids. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[12]

-

Toxicology: Detailed toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and contact with skin and eyes.[10][11][12]

Conclusion

This compound and its derivatives represent a significant advancement in the field of asymmetric catalysis. Their unique structural features, which allow for the creation of a well-defined and highly effective chiral environment, have led to their widespread adoption in both academic and industrial settings. The ability to fine-tune the ligand's properties through the synthesis of derivatives further enhances their utility, making them powerful tools for the enantioselective synthesis of a broad range of chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of privileged ligands like this compound in modern chemical synthesis is undeniable.

References

-

This compound - Wikipedia. [Link]

-

Synthesis, Characterization, and Application of this compound Derivative Having Diferrocenylphosphino-Donor Moieties | Organometallics - ACS Publications. [Link]

-

Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed. [Link]

-

The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation - ResearchGate. [Link]

-

Asymmetric hydrogenation of O-/N-functional group substituted arenes - Royal Society of Chemistry. [Link]

-

Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions - DSpace@MIT. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. strem.com [strem.com]

- 6. (R)-SEGPHOS | 244261-66-3 [amp.chemicalbook.com]

- 7. (S)-SEGPHOS® ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. capotchem.cn [capotchem.cn]

- 12. chemicalbook.com [chemicalbook.com]

exploring the dihedral angle of Segphos

An In-depth Technical Guide to the Dihedral Angle of SEGPHOS: From Structural Design to Catalytic Excellence

Abstract

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. This compound, an atropisomeric biaryl diphosphine ligand developed by Takasago International Corporation, has established itself as a "privileged ligand" for a multitude of transition-metal-catalyzed reactions.[1][2] Its success is largely attributed to a key structural feature: a narrow biaryl dihedral angle. This technical guide provides a comprehensive exploration of the this compound dihedral angle, from its conceptual importance and comparative analysis to the methodologies used for its determination. We will delve into the mechanistic implications of this structural parameter on catalytic performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, to provide researchers, scientists, and drug development professionals with a thorough understanding of this critical aspect of ligand design.

The Foundational Principle: Atropisomerism and the Biaryl Dihedral Angle

This compound, chemically known as (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is a C₂-symmetric biaryl phosphine ligand.[3] Its chirality arises not from a stereogenic carbon atom, but from hindered rotation around the single bond connecting the two benzodioxole rings—a phenomenon known as atropisomerism. This restricted rotation locks the molecule into a stable, chiral conformation.

The critical geometric parameter governing this conformation is the dihedral angle (θ) . In the context of this compound and other biaryl ligands, this angle describes the twist between the two aromatic rings of the biaryl backbone. This angle is a primary determinant of the three-dimensional space the ligand occupies when coordinated to a metal center, directly influencing the chiral environment of the resulting catalyst.[4]

The Design Hypothesis: A Narrower Angle for Enhanced Performance

This compound was developed as a successor to the highly successful BINAP ligand.[2] The design was predicated on the hypothesis that a narrower dihedral angle would enhance both catalytic activity and enantioselectivity.[1][5] This was predicted and later confirmed, establishing a direct link between this structural parameter and catalytic efficacy.[1][6] The prevailing theory is that a smaller dihedral angle forces the bulky phenyl groups on the phosphorus atoms into closer proximity with the substrate coordinated to the metal center. This amplified steric interaction within the transition state leads to a more pronounced energy difference between the two diastereomeric pathways, resulting in superior chiral discrimination.[4]

Quantifying the Dihedral Angle: A Comparative Look

Molecular modeling has proven to be an invaluable tool for the rapid and reliable quantification of the biaryl dihedral angle.[4] Computational studies, particularly using Density Functional Theory (DFT), allow for the comparison of various ligands within identical or analogous metal complexes.

A comparative study of several prominent biaryl diphosphine ligands in a ruthenium complex highlights the distinctively narrow angle of this compound.[4]

| Ligand | Dihedral Angle (θ) in Ruthenium Complex |

| BINAP | 73.49° |

| BIPHEMP | 72.07° |

| MeO-BIPHEP | 68.56° |

| This compound | 64.99° |

| (Data sourced from PNAS)[4] |

As the data illustrates, this compound possesses a significantly smaller dihedral angle than its predecessors. This structural attribute is a cornerstone of its enhanced performance in asymmetric catalysis.

The Role of this compound Derivatives

To further refine catalytic performance, derivatives of this compound have been developed. These modifications typically involve altering the aryl substituents on the phosphorus atoms, which fine-tunes the ligand's steric and electronic properties.[7]

-

DM-SEGPHOS: Replaces the phenyl groups with 3,5-dimethylphenyl (xylyl) groups. This increases the ligand's electron-donating ability and steric bulk.[2][8]

-

DTBM-SEGPHOS: Incorporates highly bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, creating a significantly more sterically demanding and electron-rich ligand.[7][9] This derivative has proven exceptionally effective in challenging reactions like the copper-hydride catalyzed hydrosilylation of hindered enones.[10]

These substitutions work in concert with the inherent narrow dihedral angle of the backbone to create highly specialized and effective catalysts.

Methodologies for Dihedral Angle Determination

The dihedral angle of this compound and its metal complexes can be determined through both computational and experimental methods. Each approach provides critical insights into the ligand's structure and behavior.

Computational Analysis via Molecular Modeling

Computational chemistry provides a powerful predictive tool for studying ligand conformation. DFT calculations are commonly employed to optimize the geometry of a metal-SEGPHOS complex and subsequently measure the biaryl dihedral angle.

Caption: A generalized workflow for the computational determination of the dihedral angle.

Experimental Protocol: Conceptual DFT Analysis of a this compound-Metal Complex

-

Model Construction: Build the initial 3D structure of the desired metal-SEGPHOS complex (e.g., [RuCl₂((S)-SEGPHOS)(benzene)]) using a molecular modeling interface.

-

Method Selection: Choose an appropriate level of theory. A common choice is DFT with a functional like B3LYP. Select a suitable basis set (e.g., LANL2DZ for the metal and 6-31G(d) for other atoms).

-

Geometry Optimization: Perform a full geometry optimization calculation without constraints. This allows the molecule to relax to its lowest energy conformation.

-

Frequency Analysis: Following optimization, perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Angle Measurement: Using the analysis tools in the software, select the four atoms that define the biaryl dihedral angle (C-C-C-C across the biaryl bond) and measure the angle from the optimized coordinates.

Experimental Verification via X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides the definitive experimental measurement of the dihedral angle in the solid state. This technique involves growing a suitable crystal of a this compound-metal complex and analyzing its diffraction pattern to determine the precise atomic positions.

Caption: A generalized workflow for the experimental determination of the dihedral angle.

Experimental Protocol: General Procedure for Crystal Growth and XRD Analysis

-

Complex Synthesis: Synthesize a stable, well-defined metal complex of this compound (e.g., [PdCl₂((R)-SEGPHOS)]). Purify the complex thoroughly.

-

Crystal Growth: Dissolve the complex in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform). Use a crystal growth technique such as slow evaporation or vapor diffusion with an anti-solvent (e.g., hexane or pentane) to induce crystallization.

-

Data Collection: Carefully select a high-quality single crystal and mount it on a diffractometer. Collect the X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model against the experimental data to obtain the final atomic coordinates.

-

Data Analysis: From the refined crystallographic information file (CIF), measure the precise biaryl dihedral angle.

Catalytic Impact: Asymmetric Hydrogenation of Ketones

The superiority of this compound, driven by its narrow dihedral angle, is clearly demonstrated in the ruthenium-catalyzed asymmetric hydrogenation of ketones to produce chiral secondary alcohols—a cornerstone transformation in pharmaceutical synthesis.[3]

Caption: Simplified catalytic cycle for Ru-SEGPHOS hydrogenation of a ketone.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester [7][8]

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ru-precatalyst (e.g., [RuCl₂(benzene)]₂) and the this compound ligand (e.g., (R)-SEGPHOS) in a suitable solvent like ethanol. Stir to form the active catalyst solution.

-

Reaction Setup: In a high-pressure autoclave, add the β-ketoester substrate and any required additives or co-solvents.

-

Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

-

Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂). Heat the reaction to the specified temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction's progress by analyzing aliquots via GC or TLC. Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

Isolation and Analysis: Concentrate the reaction mixture under reduced pressure. Purify the resulting chiral alcohol product via column chromatography. Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Conclusion

The dihedral angle of the this compound ligand is not merely a structural curiosity; it is a critical design element that is directly responsible for its exceptional performance in asymmetric catalysis. The intentional design of a narrow biaryl twist enhances ligand-substrate interactions, providing a robust framework for high enantioselectivity across a wide range of chemical transformations. Understanding the interplay between this angle, electronic modifications in its derivatives, and the resulting catalytic outcomes is essential for today's researchers. The combined power of computational modeling and experimental verification continues to guide the development of the next generation of chiral ligands, building on the foundational principles exemplified by this compound.

References

-

Wikipedia. This compound. [Link]

-

Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS, 100(22), 12529-12533. [Link]

-

Jäkel, C., & Paciello, R. (2006). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Chemical Reviews, 106(7), 2914-2942. [Link]

-

Hayashi, T., et al. (2020). Synthesis, Characterization, and Application of this compound Derivative Having Diferrocenylphosphino-Donor Moieties. Organometallics, 39(4), 556-563. [Link]

-

Saito, T., et al. (2001). New Chiral Diphosphine Ligands Designed to Have a Narrow Dihedral Angle in the Biaryl Backbone. Advanced Synthesis & Catalysis, 343(3‐4), 264-267. [Link]

-

Lipshutz, B. H., et al. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic this compound-Ligated CuH. Organic Letters, 6(8), 1273-1275. [Link]

-

Lledós, A., et al. (2015). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 44(39), 17294-17305. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pnas.org [pnas.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic this compound-Ligated CuH [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Enantioselective Hydrogenation of Ketones Using Segphos Ligands

Introduction: The Segphos Advantage in Asymmetric Synthesis

The enantioselective hydrogenation of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries.[1][2] The success of this transformation hinges on the design of the chiral catalyst, where the ligand plays a decisive role in dictating both the reaction's efficiency and its stereochemical outcome.

This compound, a C₂-symmetric biaryl phosphine ligand developed by Takasago International Corporation, has emerged as a privileged ligand class for this purpose.[3] Its efficacy is rooted in the unique structural feature of its 4,4'-bi-1,3-benzodioxole backbone. This backbone imposes a narrow dihedral angle between the two aromatic rings, creating a more rigid and well-defined chiral pocket around the metal center compared to ligands like BINAP.[4] This structural constraint is a key factor in achieving the exceptionally high enantioselectivities and catalytic activities often observed with this compound-metal complexes.[3][4] This guide provides an in-depth overview of the mechanism, practical application, and detailed protocols for employing this compound in the ruthenium-catalyzed enantioselective hydrogenation of ketones.

The Catalytic System and Mechanism of Action

The most common and effective catalytic systems for ketone hydrogenation with this compound involve ruthenium precursors. These systems operate through a proposed catalytic cycle that orchestrates the precise delivery of hydrogen to one of the two enantiofaces of the carbonyl group.

Proposed Catalytic Cycle

The generally accepted mechanism for the asymmetric hydrogenation of functionalized ketones catalyzed by a Ru/Segphos complex involves several key steps:[4][5]

-

Catalyst Activation: The stable precatalyst, often a Ru(II) species like [RuCl₂(this compound)(solvent)₂], is activated by hydrogen in the presence of a base to form the active catalytic species, typically a ruthenium hydride.[4]

-